1-(tert-Butyl)-3-fluoropyrrolidin-2-one
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Overview
Description
1-(tert-Butyl)-3-fluoropyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with a tert-butyl group and a fluorine atom
Preparation Methods
The synthesis of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylamine and 3-fluoropyrrolidin-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(tert-Butyl)-3-fluoropyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted products.
Scientific Research Applications
1-(tert-Butyl)-3-fluoropyrrolidin-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group and fluorine atom contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various physiological effects.
Comparison with Similar Compounds
1-(tert-Butyl)-3-fluoropyrrolidin-2-one can be compared with other similar compounds, such as:
1-(tert-Butyl)-3-chloropyrrolidin-2-one: Similar structure but with a chlorine atom instead of fluorine.
1-(tert-Butyl)-3-bromopyrrolidin-2-one: Similar structure but with a bromine atom instead of fluorine.
1-(tert-Butyl)-3-iodopyrrolidin-2-one: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C8H14FNO |
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Molecular Weight |
159.20 g/mol |
IUPAC Name |
1-tert-butyl-3-fluoropyrrolidin-2-one |
InChI |
InChI=1S/C8H14FNO/c1-8(2,3)10-5-4-6(9)7(10)11/h6H,4-5H2,1-3H3 |
InChI Key |
PXLQKVBDQWRRCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCC(C1=O)F |
Origin of Product |
United States |
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